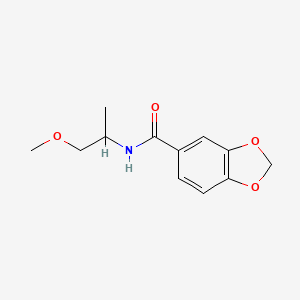
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis.
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures, such as metolachlor, are known to inhibit cell division and growth in germinating broad-leaved and grass weeds . This suggests that N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide might have a similar mode of action, but this needs to be confirmed with further studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. Its potent inhibitory activity against this compoundβ makes it an ideal tool for studying various cellular processes involving this enzyme. However, its solubility in aqueous solutions is limited, which can make it challenging to work with in some experiments. Additionally, its high potency can make it difficult to determine the optimal concentration for use in experiments.
Orientations Futures
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide has several potential future directions for scientific research. Its ability to modulate various signaling pathways involved in cancer, neurodegenerative diseases, and diabetes makes it a promising candidate for the development of new therapeutics. Additionally, its potential use as a tool for studying various cellular processes involving this compoundβ warrants further investigation. Furthermore, the development of new derivatives of this compound with improved solubility and potency could lead to new discoveries in the field of scientific research.
Applications De Recherche Scientifique
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research due to its potent inhibitory activity against this compoundβ. This compound has been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival. It has been used in studies related to cancer, neurodegenerative diseases, and diabetes.
Propriétés
IUPAC Name |
N-(1-methoxypropan-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(6-15-2)13-12(14)9-3-4-10-11(5-9)17-7-16-10/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHJFMDDZFYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3955386.png)

![2-chloro-5-iodo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955411.png)
![5-(2-chlorobenzylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3955416.png)


![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B3955446.png)
![4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B3955449.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3955458.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955472.png)


![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3955512.png)
